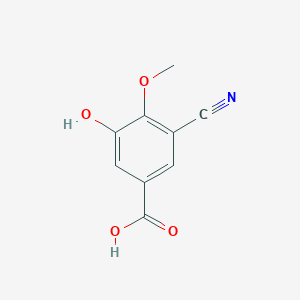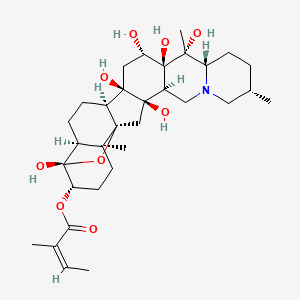
Veratrine
概要
説明
Veratrine is a steroidal alkaloid found in plants of the lily family, specifically the genera Veratrum and Schoenocaulon . It acts as a neurotoxin by binding to and preventing the inactivation of voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . Veratrine increases nerve excitability and intracellular Ca 2+ concentrations .
Synthesis Analysis
Veratrine has been isolated from the seeds of Schoenocaulon officinale and from the rhizomes of Veratrum album . It is present as part of a glycosidal combination, bonded to carbohydrate moieties . Early isolation methods relied on formation of the nitrate salt and then precipitation of the insoluble sulfate form .Molecular Structure Analysis
Veratrine has a molecular formula of C32H49NO9 . Its average mass is 591.733 Da and its mono-isotopic mass is 591.340759 Da . It has 14 defined stereocentres .Physical And Chemical Properties Analysis
Veratrine has a molecular formula of C32H49NO9 . Its average mass is 591.733 Da and its mono-isotopic mass is 591.340759 Da . It has 14 defined stereocentres .科学的研究の応用
Pest Control
Veratrine has been used in the field of pest control. A study investigated the repellency and toxicity of eight plant extracts, including Veratrine, against the western flower thrips . However, the study found that Veratrine did not provide sufficient repellency and toxicity .
Antihypertensive Activity
Veratrine has been found to have antihypertensive activity. The rational use of certain Veratrum alkaloids in the treatment of hypertension has its scientific origin and pharmacological basis in the observation that veratrine, a mixture of alkaloids from Sabadilla seeds, causes a decrease in blood pressure .
Effects on Skeletal Muscle Mitochondria
Research has been conducted to investigate the effects of Veratrine on skeletal muscle mitochondria. The study focused on the effects caused by variable concentration of Veratrine on mitochondrial oxygen consumption, respiratory chain enzymes activities, and ultrastructure .
作用機序
Target of Action
Veratrine, a steroidal alkaloid, primarily targets voltage-gated sodium ion channels in heart, nerve, and skeletal muscle cell membranes . These channels play a crucial role in the propagation of action potentials in neurons and muscle cells .
Biochemical Pathways
The primary biochemical pathway affected by veratrine is the sodium-potassium pump, which maintains the electrochemical gradient essential for the functioning of nerve cells . By binding to sodium channels, veratrine prolongs the influx of sodium ions, thereby disrupting the normal function of the pump . This disruption leads to increased nerve excitability and intracellular calcium concentrations .
Pharmacokinetics
It is known that veratrine can be absorbed through the skin or mucous membranes . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The primary result of veratrine’s action is increased nerve excitability . This can lead to various physiological effects, depending on the specific type of cells affected. For instance, in heart cells, this could potentially alter the rhythm and force of contractions .
Action Environment
The efficacy and stability of veratrine can be influenced by various environmental factors. For example, the compound’s neurotoxic effects can be modulated by the concentration of sodium and other ions in the environment . Additionally, the compound’s effectiveness as an insecticide can vary depending on the specific species of insect and its resistance to toxins .
Safety and Hazards
特性
IUPAC Name |
[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H49NO9/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36/h6,17,19-24,34,36-40H,7-16H2,1-5H3/b18-6-/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBUCFOVFALNEOO-HWBIYQLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H49NO9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
62-59-9 | |
| Record name | Cevadine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Veratrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cevadine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.496 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CEVADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ERQ7M6C50B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Veratrine's primary molecular target?
A1: Veratrine primarily targets voltage-gated sodium channels (VGSCs) found in excitable tissues like nerves and muscles. [, , , , , , ]
Q2: How does Veratrine interact with VGSCs?
A2: Veratrine binds to specific sites on VGSCs, slowing down the inactivation process of the sodium channel. [, , , , ] This leads to prolonged sodium influx into the cell. [, ]
Q3: What are the consequences of Veratrine's interaction with VGSCs on nerve cells?
A3: In nerve cells, Veratrine binding to VGSCs causes a greatly augmented and prolonged after-potential. [, ] This effect is more pronounced under conditions of rapid stimulation or partial asphyxia. [] Veratrine can also increase the resting oxygen consumption of nerves. []
Q4: How does Veratrine affect skeletal muscle?
A4: In skeletal muscle, Veratrine induces a characteristic prolonged contraction in response to a single stimulus. [, ] This contraction is accompanied by a much greater heat production compared to a normal muscle twitch. [] Veratrine also increases the duration of the electrical repetitive firing and the associated mechanical tetanus in muscle. []
Q5: Can Veratrine induce arrhythmias?
A6: While Veratrine can induce changes in cardiac electrical activity, studies in dogs show that it actually increases the ventricular fibrillation threshold, suggesting a potential protective effect against arrhythmias. []
Q6: Does Veratrine affect neurotransmitter release?
A7: Veratrine, by depolarizing nerve terminals, can stimulate the release of various neurotransmitters, including norepinephrine [, , , ], dopamine [, , , ], and cholecystokinin (CCK). [, ] This release is calcium-dependent and can be blocked by tetrodotoxin. [, , , ]
Q7: Are there any intracellular effects of Veratrine?
A8: Veratrine treatment has been shown to decrease (Na+ + K+)-ATPase activity in rat brain slices. [] This effect is dependent on external calcium and can be blocked by agents that interfere with sodium influx or calcium homeostasis. []
Q8: What is the chemical nature of Veratrine?
A9: Veratrine is not a single compound but a mixture of ester alkaloids, primarily cevadine and veratridine. [, ]
Q9: How can the components of Veratrine be distinguished?
A10: The individual components of Veratrine, such as cevadine and veratridine, exhibit distinct ultraviolet absorption spectra. [] This difference arises from the small acid moieties esterified with cevine, a common component in these alkaloids. []
Q10: How do the neurophysiological effects of cevadine and veratridine differ?
A11: While both alkaloids induce a negative after-potential in nerve cells, the characteristics of this after-potential differ. Cevadine causes a larger initial amplitude, while the time constant of decline is longer for veratridine. []
Q11: Do different Veratrine components have varying potencies?
A12: Yes, the ester alkaloids present in Veratrine exhibit varying potencies. Generally, the ester alkaloid is significantly more potent than its corresponding alkamine, formed upon hydrolysis. []
Q12: Are there synthetic analogs of Veratrine components?
A13: While not directly derived from Veratrine, certain synthetic compounds like batrachotoxin share a similar mechanism of action, prolonging the open state of VGSCs. [] This suggests potential for developing synthetic analogs with tailored properties.
Q13: Is Veratrine toxic?
A14: Veratrine is known to be toxic. Historical records indicate its use as a poison. [] Studies highlight its ability to induce myonecrosis (muscle cell death). []
Q14: What are the potential mechanisms of Veratrine's toxicity?
A15: Veratrine's toxicity is primarily attributed to its action on VGSCs, leading to prolonged cellular depolarization and disruption of normal cellular function. [, , , , , ] Studies have also shown that Veratrine can induce ultrastructural changes in muscle mitochondria, suggesting a potential mechanism for its myotoxic effects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




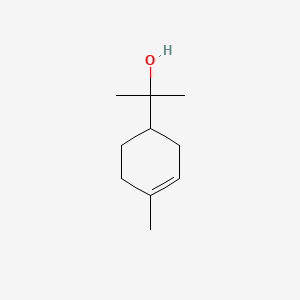
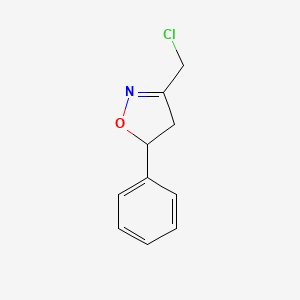
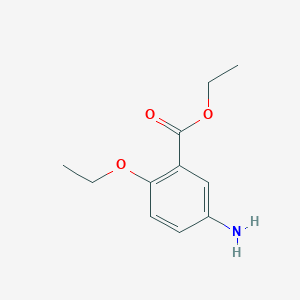
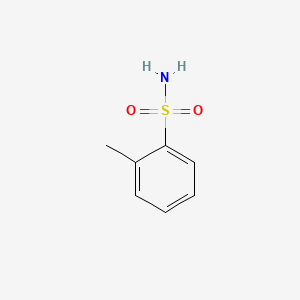
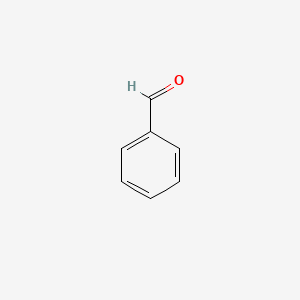
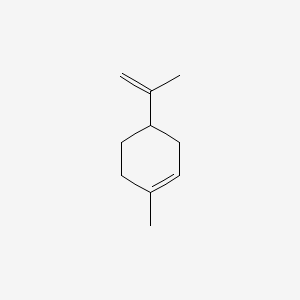
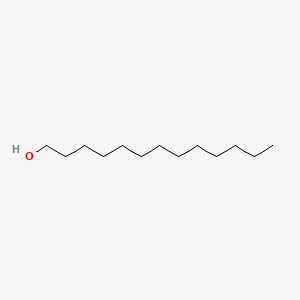
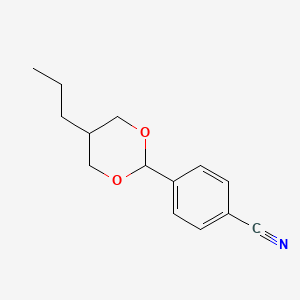
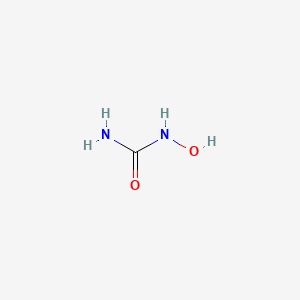
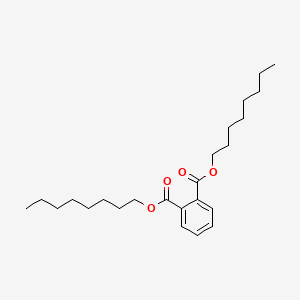
![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B3430199.png)

